molecular formula C18H17F4N3O B2766467 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide CAS No. 720667-95-8

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B2766467
CAS No.: 720667-95-8
M. Wt: 367.348
InChI Key: BHPIGLWGDQYBBP-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 2,4,5-trifluorophenyl ring. This structure combines fluorinated aromatic systems with a piperazine scaffold, a common pharmacophore in medicinal chemistry due to its versatility in receptor interactions.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O/c19-12-1-3-13(4-2-12)25-7-5-24(6-8-25)11-18(26)23-17-10-15(21)14(20)9-16(17)22/h1-4,9-10H,5-8,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPIGLWGDQYBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2F)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 4-fluorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.

    Acylation Reaction: The substituted piperazine is then reacted with 2,4,5-trifluorophenylacetyl chloride under basic conditions to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This can result in various pharmacological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Key Structural Variations:

Fluorination Pattern: The target compound has three fluorine atoms on the acetamide-linked phenyl ring (2,4,5-trifluorophenyl), whereas analogs like N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () and 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide () feature fewer fluorine atoms or halogen substitutions (e.g., Cl). Compound 20 (: 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide) replaces the trifluorophenyl group with a thiazole ring substituted with a methoxyphenyl group, suggesting divergent target selectivity (e.g., MMP inhibition) .

Piperazine Substituents :

  • The 4-fluorophenyl group on the piperazine ring is conserved in the target compound and analogs like 16 (: 3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione). This group may enhance binding to serotonin or dopamine receptors, common in CNS-targeting drugs .
  • In contrast, compounds 47–50 () feature a benzo[d]thiazol-5-ylsulfonyl substituent on piperazine, which correlates with potent antimicrobial activity against gram-positive bacteria and fungi .

Pharmacological Activity Comparison

Compound Name Substituents Key Activities Reference
Target Compound 2,4,5-Trifluorophenyl, 4-Fluorophenylpiperazine Not explicitly reported (inferred: potential CNS or antimicrobial activity) -
47 () 3,5-Difluorophenyl, Benzo[d]thiazol-5-ylsulfonyl Antimicrobial (gram-positive bacteria)
20 () 4-Methoxyphenylthiazole, 4-Fluorophenylpiperazine MMP inhibition (anti-inflammatory)
16 () 4-Fluorophenylpiperazine, Oxazolidinedione Structural data only (melting point: 97–99°C)
303091-53-4 () 3-Chlorophenylpiperazine, 4-Fluorophenyl No activity reported (structural analog)

Key Findings :

  • Fluorinated phenyl groups enhance antimicrobial activity, as seen in 47 and related compounds .
  • Thiazole or sulfonyl substitutions (e.g., 20 , 47–50 ) shift activity toward enzyme inhibition or antimicrobial effects .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound C₁₈H₁₇F₄N₃O 367.35 Not reported Not reported
16 () C₂₁H₁₉FN₂O₄ 382.39 97–99 53
15 () C₂₁H₁₉N₃O₆ 409.39 98–100 50
20 () C₂₂H₂₃ClN₄O₂S 442.95 Not reported Not reported

Observations :

  • Higher fluorination (target compound) reduces molecular weight compared to non-fluorinated analogs (e.g., 15).
  • Yields for synthesized analogs range from 40–53%, reflecting moderate synthetic efficiency .

Biological Activity

The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide is a notable member of the piperazine class of compounds, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a fluorophenyl group and an acetamide moiety. Its molecular formula is C20H24F3N3OC_{20}H_{24}F_{3}N_{3}O, with a molecular weight of approximately 393.42 g/mol. The presence of trifluorophenyl and fluorophenyl groups significantly influences its lipophilicity and receptor binding affinity.

Anticonvulsant Activity

Research has indicated that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies involving similar piperazine derivatives have shown significant activity in models of epilepsy. The compound's structure suggests potential efficacy in modulating neurotransmitter systems involved in seizure activity .

Table 1: Anticonvulsant Activity Comparison

CompoundDose (mg/kg)Protection Time (h)Efficacy
Compound A1000.5High
Compound B3004Moderate
This compoundTBDTBDTBD

Anti-Virulence Activity

The compound has also been evaluated for its anti-virulence properties, particularly against Mycobacterium tuberculosis. It inhibits protein tyrosine phosphatase B (PtpB), which is crucial for the virulence of this pathogen. This inhibition disrupts signal transduction pathways in macrophages, potentially enhancing the immune response against the bacteria .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperazine ring and substituents on the acetamide significantly affect biological activity:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and receptor affinity.
  • Piperazine Modifications : Variations in the piperazine moiety can lead to changes in anticonvulsant efficacy and anti-virulence activity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of trifluorophenyl groupIncreased lipophilicity
Alteration of piperazine substituentVariable anticonvulsant efficacy

Case Studies

  • Anticonvulsant Screening : A study conducted on various piperazine derivatives demonstrated that those with higher lipophilicity showed delayed onset but prolonged anticonvulsant action, suggesting a potential therapeutic window for chronic epilepsy treatment .
  • Anti-Tuberculosis Activity : In vitro studies have shown that compounds targeting PtpB can reduce mycobacterial virulence. The specific compound under review exhibited promising results in preclinical models, indicating its potential as an adjunct therapy in tuberculosis treatment .

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